molecular formula C14H18ClNO4 B12662356 N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide CAS No. 71463-37-1

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide

Katalognummer: B12662356
CAS-Nummer: 71463-37-1
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: MNMSFXKWBGWENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide is an organic compound characterized by the presence of a chloro-substituted phenyl ring with two ethoxy groups and a butyramide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide typically involves the reaction of 4-chloro-2,5-diethoxyaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutyramide
  • N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

Uniqueness

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

71463-37-1

Molekularformel

C14H18ClNO4

Molekulargewicht

299.75 g/mol

IUPAC-Name

N-(4-chloro-2,5-diethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H18ClNO4/c1-4-19-12-8-11(16-14(18)6-9(3)17)13(20-5-2)7-10(12)15/h7-8H,4-6H2,1-3H3,(H,16,18)

InChI-Schlüssel

MNMSFXKWBGWENQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1NC(=O)CC(=O)C)OCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.